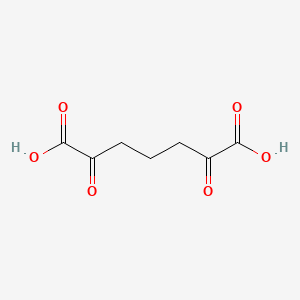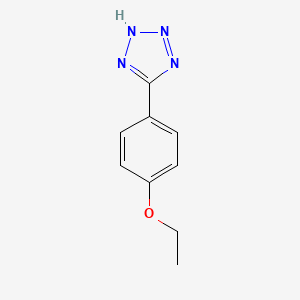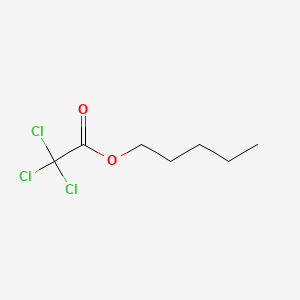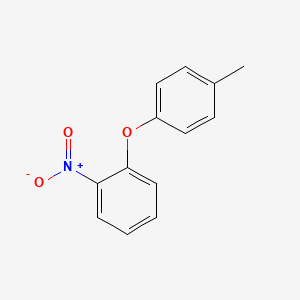
2,6-Dioxoheptanedioic acid
描述
准备方法
The synthesis of 2,6-dioxoheptanedioic acid can be achieved through several synthetic routes. One common method involves the oxidation of heptanedioic acid derivatives. The reaction conditions typically include the use of strong oxidizing agents such as potassium permanganate or chromium trioxide in an acidic medium. The reaction proceeds through the formation of intermediate compounds, which are further oxidized to yield this compound .
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize catalytic processes and optimized reaction conditions to achieve higher yields and purity. The specific details of industrial production methods are proprietary and may vary between manufacturers.
化学反应分析
2,6-Dioxoheptanedioic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be further oxidized to form higher oxidation state products. Common oxidizing agents used in these reactions include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride. The reduction typically results in the formation of alcohol derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. These reactions often require specific catalysts and reaction conditions to proceed efficiently.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
2,6-Dioxoheptanedioic acid has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, the compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential role in metabolic pathways and enzyme interactions. It may serve as a substrate or inhibitor in biochemical assays.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties. Research is ongoing to investigate its effects on cellular processes and its potential use in drug development.
Industry: In industrial applications, this compound is used in the production of polymers, resins, and other materials. Its chemical properties make it suitable for use in various manufacturing processes.
作用机制
The mechanism by which 2,6-dioxoheptanedioic acid exerts its effects is primarily related to its chemical structure and reactivity. The compound’s oxo groups and carboxylic acid functionalities allow it to participate in various chemical reactions and interact with biological molecules.
In biological systems, this compound may act as a substrate for enzymes involved in metabolic pathways. It can also interact with cellular components, potentially affecting cellular processes and signaling pathways. The specific molecular targets and pathways involved depend on the context of its use and the specific biological system being studied.
相似化合物的比较
2,6-Dioxoheptanedioic acid can be compared with other similar compounds, such as heptanedioic acid and its derivatives.
Heptanedioic Acid: Also known as pimelic acid, heptanedioic acid has a similar backbone structure but lacks the oxo groups present in this compound. This difference in structure results in distinct chemical properties and reactivity.
2,6-Dioxopimelic Acid: This compound is another derivative of heptanedioic acid with oxo groups at different positions
属性
IUPAC Name |
2,6-dioxoheptanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O6/c8-4(6(10)11)2-1-3-5(9)7(12)13/h1-3H2,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYOMGPBEPIHZAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)C(=O)O)CC(=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40649073 | |
| Record name | 2,6-Dioxoheptanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40649073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34457-84-6 | |
| Record name | 2,6-Dioxoheptanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40649073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![4-Methoxy-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile](/img/structure/B3051464.png)
![2-[(4-Methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinol](/img/structure/B3051465.png)







